molecular formula C29H24N4O2S B4558450 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide

4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide

Cat. No.: B4558450
M. Wt: 492.6 g/mol
InChI Key: BIJJONHIAQHXJI-UHFFFAOYSA-N
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Description

4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C29H24N4O2S and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.16199719 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound 4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide, as part of the 1,2,4-triazole derivatives, has been synthesized and explored for its potential antimicrobial activities. In a study, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were created and evaluated against various microorganisms. Some derivatives exhibited good to moderate activities, highlighting the potential of such compounds in antimicrobial drug development (Bektaş et al., 2010).

Molecular Structure and Functionality Studies

Research into the structure and functionality of similar triazole compounds has led to the discovery of various reactions and properties. For example, the reaction of substituted 4,4-diphenyl-3,4(1,4)-dihydroquinazolines with different alkylating agents has been explored, demonstrating the versatility of these compounds in synthesizing new chemical entities. These studies contribute to a broader understanding of how such compounds can be modified and utilized in different scientific applications (Gromachevskava et al., 2020).

Photophysical and Antimicrobial Properties

Further exploration into triazole derivatives has revealed their photophysical properties and potential as antimicrobial agents. Novel compounds with triazole moieties have been synthesized and their properties studied, indicating the potential for these substances to serve as frameworks for the development of new photophysical materials and antimicrobial drugs (Padalkar et al., 2015).

Nematocidal Activity

The search for effective nematocidal agents has led to the investigation of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds have shown promising nematocidal activities against Bursaphelenchus xylophilus, a pathogen of significant agricultural concern. Such studies underscore the potential of triazole derivatives in agricultural applications, offering new avenues for pest control (Liu et al., 2022).

Properties

IUPAC Name

4-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2S/c1-35-26-15-9-8-14-25(26)30-28(34)23-18-16-21(17-19-23)20-36-29-32-31-27(22-10-4-2-5-11-22)33(29)24-12-6-3-7-13-24/h2-19H,20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJJONHIAQHXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide
Reactant of Route 5
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.